Geranic acid (GA) is an acyclic monoterpenoid. Its biosynthesis in living organisms is primarily through the oxidation of its alcohol precursor, geraniol. The pathway is part of the larger terpenoid backbone biosynthesis network [1] [2].
The diagram below illustrates the core metabolic pathway from central carbon metabolites to this compound, highlighting the key enzymes involved.
This pathway is conserved across plants and mammals [1] [2]. In mammals, this compound can be an endogenous metabolite derived from mevalonic acid (MVA) or a metabolite of ingested compounds like geraniol or citral [1].
Accurately detecting and quantifying this compound and its precursors is crucial for research. The table below summarizes the standard analytical methodologies.
| Analyte | Key Analytical Technique(s) | Sample Source | Critical Experimental Details |
|---|---|---|---|
| This compound (GA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] | Mammalian tissues (liver, testis, cerebrum), human/animal urine [1] | Use of stable isotopically labeled mevalonolactone for tracing; detection of Hildebrandt acid (ω-carboxy-GA) in urine as a biomarker of exposure [1]. |
| Citral (Geranial/Neral) | Gas Chromatography-Mass Spectrometry (GC-MS) [3] [2] | Plant essential oils (e.g., Cinnamomum bodinieri, Cymbopogon spp.) [3] [2] | Essential oil extraction via hydrodistillation (e.g., Clevenger apparatus); use of HP-5MS column; temperature programming from 80°C to 240°C; identification via NIST library and Retention Index (RI) matching [3]. |
| Geraniol | GC-MS [4] [3] | Microbial culture supernatant, plant tissues [4] [3] | For microbial production, often involves biphasic cultivation with an organic overlay (e.g., dodecane) to capture volatile terpenes [4]. |
This methodology is used to identify genes involved in terpenoid biosynthesis, such as in citral-rich plants [3] [2].
Engineering microbes like E. coli or Yarrowia lipolytica provides a sustainable production platform for geraniol, the direct precursor to this compound [4] [5].
Geranic acid occurs in various plants, typically as part of the complex mixture that forms essential oils.
| Natural Source | Part of Plant | Notes on Occurrence |
|---|---|---|
| Bitter Orange [1] | - | Listed as a natural source. |
| Lemon Balm [1] | - | Listed as a natural source; used to balance sweet notes in formulations. |
| Pelargonium spp. [2] | Leaves | Research focuses on biosynthesis of citronellol, a closely related terpenoid. |
| Rose [2] | Flowers | Research context involves scent production in flowers. |
Chemical Structure and Properties: this compound, or (2E)-3,7-dimethylocta-2,6-dienoic acid (CAS 459-80-3), is an unsaturated fatty acid [3]. The table below summarizes its key physicochemical properties, which are critical for handling, extraction, and analysis.
| Property | Value / Description |
|---|---|
| IUPAC Name | (2E)-3,7-dimethylocta-2,6-dienoic acid [3] |
| Molecular Formula | C10H16O2 [3] |
| Molar Mass | 168.24 g/mol [3] |
| Appearance | Colorless to pale yellow oily liquid [1] |
| Odor Description | Dry, weedy, acidic, green, moldy, woody [1] |
| Boiling Point | 249-251 °C @ 760 mmHg [3] |
| Flash Point | 110 °C (230 °F) [3] |
| Solubility | Soluble in alcohol and propylene glycol; poorly soluble in water (108.2 mg/L @ 25°C) [1] |
| logP (o/w) | ~3.07 (estimated) [1] |
This section outlines a standard workflow for extracting essential oils from plant material and subsequently identifying this compound within the mixture.
Experimental workflow from plant material to compound identification.
Hydrodistillation is a classical method suitable for extracting volatile compounds like this compound [5] [6].
GC-MS is the standard technique for separating and identifying the individual components within an essential oil [4].
Geranic acid and nerolic acid represent isomeric forms of 3,7-dimethyl-2,6-octadienoic acid that demonstrate significantly different biological activities and physicochemical properties despite their nearly identical molecular formulas. These monoterpenoid acids have garnered substantial research interest due to their diverse applications in pharmaceutical development, fragrance industry, and agricultural chemistry. This technical review provides a comprehensive analysis of both compounds, emphasizing their structural distinctions, biosynthetic pathways, pharmacological applications, and analytical characterization to support research and development efforts across multiple disciplines.
The E-configuration of this compound and Z-configuration of nerolic acid at the C2-C3 double bond create profound differences in their three-dimensional geometry and biological functionality. Recent advances in metabolic engineering have enabled efficient microbial production of these compounds, while pharmaceutical research has revealed promising applications of this compound derivatives, particularly choline-geranate (CAGE), as novel transdermal delivery systems and antimicrobial agents. This review synthesizes current scientific understanding to facilitate further research and development utilizing these versatile natural products.
This compound ((2E)-3,7-dimethylocta-2,6-dienoic acid) and nerolic acid ((2Z)-3,7-dimethylocta-2,6-dienoic acid) are geometric isomers differentiated by the configuration of the double bond between carbons 2 and 3 in their molecular structure [1] [2]. This seemingly minor structural variation creates significant differences in their three-dimensional geometry and physicochemical behavior. Both compounds share the molecular formula C~10~H~16~O~2~ and a molar mass of 168.236 g·mol⁻¹, yet demonstrate distinct biological activities and chemical properties [1] [2].
The extended trans configuration of this compound creates a more linear molecular structure, while the cis configuration of nerolic acid introduces a molecular bend that affects its packing efficiency and intermolecular interactions. This structural difference influences various physicochemical parameters including boiling point, density, and solubility profiles. This compound typically presents as an oily liquid with a density of 0.97 g/cm³ and boiling point ranging from 249 to 251°C [1]. The structural rigidity imposed by the double bond configuration also affects their rotational freedom and molecular dipole moments, subsequently influencing their interactions with biological targets.
Table 1: Comparative Structural and Chemical Properties of this compound and Nerolic Acid
| Property | This compound | Nerolic Acid |
|---|---|---|
| IUPAC Name | (2E)-3,7-Dimethylocta-2,6-dienoic acid | (2Z)-3,7-Dimethylocta-2,6-dienoic acid |
| CAS Registry Number | 459-80-3 [3] | 4613-38-1 [4] |
| Molecular Formula | C~10~H~16~O~2~ | C~10~H~16~O~2~ |
| Molecular Weight (g·mol⁻¹) | 168.236 [1] | 168.2328 [4] |
| Double Bond Configuration | E (trans) at C2-C3 | Z (cis) at C2-C3 |
| Physical State | Oily liquid [1] | Information not specified |
| Density (g/cm³) | 0.97 [1] | Information not specified |
| Boiling Point (°C) | 249-251 [1] | Information not specified |
| Flash Point (°C) | 133 [1] | Information not specified |
| LD₅₀ (oral, rat) | 3700 mg/kg [1] | Information not specified |
The geometric isomerism between geranic and nerolic acids profoundly influences their molecular geometry and subsequent biological interactions. The E-configuration of this compound positions the bulkier substituents on opposite sides of the double bond, creating a more extended hydrocarbon chain that enhances hydrophobic interactions and membrane penetration capabilities. In contrast, the Z-configuration of nerolic acid places these substituents on the same side, producing a molecular bend that reduces its ability to integrate into lipid bilayers but may enhance specificity for certain enzymatic binding sites [1] [2].
These configurational differences also impact hydrogen bonding capacity and acidity constants. While both compounds contain the same carboxylic acid functional group, their pK~a~ values may differ slightly due to variations in electron density distribution resulting from the double bond configuration. The spatial orientation of the carboxylic acid group relative to the hydrocarbon chain influences molecular packing in crystalline states, surface activity, and interaction with biological receptors. These subtle yet significant structural variations underpin the distinct biological activities and applications of these isomeric compounds.
Both this compound and nerolic acid occur naturally in various plant species and insect secretions, where they serve important ecological functions. These compounds are frequently identified as constituents of essential oils derived from various botanical sources. Notably, nerolic acid has been identified as one of the principal chemical components in the essential oils of Myrcia ovata and Myrcia lundiana, both belonging to the Myrtaceae family, where it demonstrates significant antifungal properties against plant pathogens such as Fusarium solani and Lasiodiplodia theobromae [2]. Additionally, nerolic acid is present in substantial quantities in lemongrass (Cymbopogon citratus) essential oils [2].
In the animal kingdom, both compounds play crucial roles in insect communication. They are synthesized and released from the Nasonov scent gland of honey bees (Apis mellifera) along with other terpenoids including geraniol, citral, and farnesol [2]. In this context, these compounds function as pheromone components that facilitate orientation and social cohesion within the colony. Research indicates that nerolic acid, geraniol, and farnesol exist in the highest proportions among the Nasonov gland constituents [2]. The co-occurrence of these geometric isomers in biological systems suggests specialized biosynthetic pathways that carefully control their relative abundances to optimize ecological functionality.
Table 2: Natural Occurrence and Biological Functions of this compound and Nerolic Acid
| Aspect | This compound | Nerolic Acid |
|---|---|---|
| Natural Sources | Honey bee Nasonov gland [1] | Honey bee Nasonov gland, Myrcia ovata, Myrcia lundiana, lemongrass [2] |
| Biological Functions | Pheromone in some organisms [1] | Pheromone component in honey bees, antifungal activity [2] |
| Ecological Role | Insect communication | Insect communication, plant defense mechanism |
| Key Bioactivities | Antimicrobial, penetration enhancement | Antifungal against Fusarium solani and Lasiodiplodia theobromae [2] |
| Industrial Applications | Fragrance, transdermal delivery systems | Fragrance, potential antifungal agent |
The antifungal properties of nerolic acid against agricultural pathogens highlight its potential as a natural biocontrol agent. Research on essential oils from Myrcia species demonstrated significant inhibition of fungal pathogens that cause substantial crop losses worldwide [2]. Similarly, this compound has shown insecticidal activity against economically important pests such as Stephanitis pyrioides and Aedes aegypti, along with notable biting deterrent effects [5]. These biological activities are strongly influenced by the stereochemical configuration of each isomer, which affects their interaction with enzymatic targets and cellular membranes.
Both compounds also exhibit antimicrobial effects against various bacterial and fungal species, although their mechanisms of action differ. This compound appears to disrupt microbial membranes through integration and subsequent membrane thinning, while nerolic acid may interfere with specific fungal enzymatic processes [1] [2]. The selective toxicity of these compounds toward different microbial species underscores the importance of their stereochemical configuration in determining biological activity and highlights their potential as templates for developing novel antimicrobial agents with reduced resistance development.
This compound has garnered significant attention in pharmaceutical research, particularly through its derivative choline geranate (CAGE), which has been developed as a novel biocompatible antiseptic material capable of penetrating skin and enhancing transdermal drug delivery [1]. This ionic liquid formulation demonstrates remarkable antibiofilm activity against clinically relevant ESKAPE pathogens, including multidrug-resistant isolates, with studies showing eradication of in vitro biofilms at concentrations as low as 3.56 mM (0.156% v/v) within 2 hours [1]. The mechanism of action involves integration of geranate ions and this compound into bacterial membranes, causing membrane thinning and disruption of homeostasis [1].
The transdermal enhancement properties of CAGE have been extensively investigated for drug delivery applications. Research indicates that 1:2 CAGE (containing one cholinium cation and two geranate anions sharing a proton) demonstrates optimal effectiveness in permeating the stratum corneum barrier [6]. This formulation has shown promise for enhancing topical and oral delivery of insulin and other protein-based therapeutics [6]. Additionally, this compound has been patented as an active ingredient in anti-obesity compositions, indicating potential applications in metabolic disorder management [7]. These diverse pharmaceutical applications highlight the versatility of this compound derivatives in addressing challenging drug delivery and antimicrobial resistance problems.
Beyond pharmaceutical applications, both geranic and nerolic acids find utility in various industrial sectors. Their pleasant odors and stability make them valuable components in fragrance formulations for cosmetics and personal care products. This compound is employed as a perfuming agent in cosmetics [5], while both compounds contribute to the complex scent profiles of many natural fragrances. The isomer separation process for this compound, however, presents manufacturing challenges as it requires lengthy and solvent-intensive purification with consequent repeated recrystallizations [6].
In agricultural applications, this compound has demonstrated potential as an effective antifungal agent against significant phytopathogens such as Colletotrichum graminicola and Fusarium graminearum [5]. This activity has led to its production in transgenic maize plants to control fungal disease outbreaks [5]. Additionally, this compound shows insecticidal properties against Stephanitis pyrioides and Aedes aegypti, along with high biting deterrent activity [5]. Nerolic acid similarly exhibits antifungal capabilities against various plant pathogens, suggesting potential applications in crop protection strategies that could reduce reliance on synthetic pesticides [2].
Microbial production of this compound has been achieved through metabolic engineering approaches utilizing the isopentenol utilization pathway (IUP) in Escherichia coli [5]. This innovative pathway converts affordable C5 substrates (isopentenols) into this compound through a series of enzymatic reactions that bypass native regulatory mechanisms and reduce energetic demands compared to traditional isoprenoid pathways [5]. The IUP comprises only two enzymes that sequentially phosphorylate isoprenol or prenol into isopentenyl phosphate or dimethylallyl phosphate, and subsequently into isopentenyl diphosphate (IPP) or dimethylallyl diphosphate (DMAPP) [5].
The extension from geraniol to this compound involves two oxidation reactions catalyzed by alcohol/aldehyde dehydrogenases from Castellaniella defragrans (CdGeDH and CdGaDH) [5]. Optimization of fermentation parameters and enzyme expression levels has enabled production titers reaching 764 mg/L geranate within 24 hours from 2 g/L isopentenols [5]. This engineered system offers advantages over plant extraction, including higher purity, reduced seasonal variability, and greater sustainability. The biosynthesis approach also facilitates production of novel analogs through enzyme engineering and pathway manipulation, expanding the molecular diversity available for structure-activity relationship studies.
Biosynthetic pathway for this compound production
Substantial efforts have focused on optimizing fermentation parameters to enhance this compound production yields in engineered microbial systems. Key factors include temperature control, oxygenation, nutrient feeding strategies, and product removal techniques to mitigate potential inhibitory effects [5]. The high water-solubility of this compound provides a significant advantage over many other isoprenoids, as it eliminates the need for organic overlays that complicate production and downstream processing [5]. This characteristic simplifies bioreactor operation and reduces costs associated with product separation and purification.
Further enzyme engineering approaches have targeted the dehydrogenases responsible for the oxidation steps from geraniol to this compound. Studies have demonstrated that these enzymes can accept various isoprenoid alcohols as substrates, suggesting potential for production of structural analogs [5]. The flexibility of the IUP system also enables incorporation of non-native enzymes to produce novel derivatives with potentially enhanced biological activities or modified physicochemical properties. These metabolic engineering strategies represent a sustainable approach to producing valuable terpenoid acids while reducing dependence on plant extraction methods.
Microbial production of this compound via the isopentenol utilization pathway requires implementation of specific fermentation conditions and genetic constructs. The following protocol outlines the key steps for this compound production in engineered E. coli strains [5]:
Strain construction: Express the IUP pathway in E. coli MG1655_DE3 (ΔrecA, ΔendA, DE3) via electroporation with plasmids containing genes for phosphorylation enzymes (EcthiM, MvIPK), isomerase (Ecidi), and synthases (ObgeS, Aggpps). For this compound production, additionally express geraniol dehydrogenase (CdGeDH) and geranial dehydrogenase (CdGaDH) from Castellaniella defragrans on a separate plasmid with compatible origin and resistance marker.
Culture conditions: Inoculate seed cultures in LB medium with appropriate antibiotics (100 μg/ml ampicillin and/or 50 μg/ml spectinomycin) and incubate overnight at 37°C with shaking at 250 rpm. Use these seed cultures to inoculate (1.5%, v/v) production medium such as K3 medium (containing 10 g/L glucose, 10 g/L tryptone, 5 g/L yeast extract, and essential salts) in shake flasks.
Fermentation process: Conduct production phase at 30°C with shaking at 250 rpm. Induce expression of pathway genes with appropriate inducers (e.g., 0.2% L-arabinose for PBAD promoters, 0.1 mM IPTG for PT7 promoters). Add isopentenol substrate (2 g/L mixture of isoprenol and prenol) at time of induction. Maintain pH at 6.8-7.2 throughout fermentation.
Product extraction and analysis: After 24-48 hours, harvest cells by centrifugation. Extract this compound from supernatant using ethyl acetate, concentrate under vacuum, and analyze by GC-MS or HPLC. Confirm identity by comparison with authentic standards using retention time and mass spectral data.
Gas chromatography-mass spectrometry (GC-MS) represents the primary analytical method for characterizing and differentiating this compound and nerolic acid due to their similar chemical properties but distinct retention times. The following analytical approaches provide comprehensive characterization [8] [9]:
Sample preparation: Derivatize carboxylic acid groups using diazomethane or BF₃-methanol to produce methyl esters, which exhibit improved chromatographic behavior. Alternatively, analyze underivatized acids using specially deactivated columns to minimize adsorption and tailing.
GC-MS parameters: Use mid-polarity stationary phases (e.g., 35-50% phenyl polysiloxane) with temperature programming from 50°C (hold 1 min) to 280°C at 5-10°C/min. Employ splitless injection mode at 250°C, with helium carrier gas at constant flow (1.0 mL/min). Mass spectrometer detection should operate in electron impact mode (70 eV) with scanning from m/z 40-350.
Spectral interpretation: this compound and nerolic acid display nearly identical mass spectra due to their identical molecular formulas and similar fragmentation patterns. Primary fragments typically include m/z 153 [M-CH₃]⁺, m/z 136 [M-CH₃OH]⁺, m/z 121 [M-COOH]⁺, m/z 107 [C₇H₇O]⁺, and m/z 69 [C₅H₉]⁺. Differentiation relies primarily on retention time differences, with the Z-isomer (nerolic acid) typically eluting slightly before the E-isomer (this compound) on non-chiral stationary phases.
Quantification: Employ internal standard methodology using compounds such as deuterated analogs or structurally similar acids (e.g., decanoic acid) not present in the biological samples. Construct calibration curves spanning expected concentration ranges (typically 0.1-100 μg/mL) with correlation coefficients >0.995.
Table 3: Analytical Techniques for Characterization of this compound and Nerolic Acid
| Analytical Method | Application | Key Differentiating Features |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification | Retention time differences, nearly identical fragmentation patterns [8] [9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Distinct chemical shifts for alkene protons, NOE correlations for stereochemistry |
| High-Performance Liquid Chromatography (HPLC) | Quantification | Reverse-phase separation, possible chiral separation with specialized columns |
| Fourier Transform Infrared (FTIR) Spectroscopy | Functional group analysis | Slight differences in =C-H out-of-plane bending vibrations |
| Polarimetry | Optical activity measurement | Detection of chiral impurities or decomposition |
This compound and nerolic acid represent geometrically isomeric natural products with distinct biological activities and applications despite their identical molecular formulas. The E-configuration of this compound confers enhanced membrane permeability and antimicrobial activity, making it particularly valuable in pharmaceutical applications such as the CAGE ionic liquid formulation for transdermal drug delivery. Meanwhile, the Z-configuration of nerolic acid demonstrates significant antifungal properties against agricultural pathogens, suggesting potential applications in crop protection. The recent development of efficient biosynthetic pathways for this compound production in engineered microorganisms provides a sustainable alternative to plant extraction and enables future production of novel analogs through metabolic engineering.
Geranic acid itself is often synthetically modified to improve its stability and efficacy. A 2022 study designed a series of This compound esters and tested their repellent activity against the pea aphid (Acyrthosiphon pisum) [1].
The table below summarizes the repellent activity of selected potent compounds from the study. The repellency proportion (RP) represents the percentage of aphids repelled in a bioassay.
| Compound ID | Chemical Substituent (R) | Repellency Proportion (RP%) |
|---|---|---|
| 5f | 3-OCH₃ (meta-methoxy) | 55.6 ± 3.40 [1] |
| 5r | 3-Br (meta-bromo) | 51.2 ± 1.94 [1] |
| 5i | 3-Cl (meta-chloro) | 51.4 ± 1.20 [1] |
| 5g | 4-OCH₃ (para-methoxy) | 43.6 ± 3.09 [1] |
| 5s | 4-Br (para-bromo) | 43.4 ± 1.13 [1] |
| 5a | H (no substituent) | 38.1 ± 2.38 [1] |
Key Structure-Activity Findings [1]:
The repellent effect is achieved by disrupting the insect's olfactory system. The primary molecular target for these this compound esters in aphids is the odorant-binding protein 9 (ApisOBP9) [1].
The binding affinity of the compounds to ApisOBP9 was measured and expressed as 1/Ki (µM). A higher value indicates a stronger binding force.
| Compound ID | Binding Affinity (1/Ki, µM) |
|---|---|
| 5f (most active) | 0.49 [1] |
| Lead Compound | Lower than 5f [1] |
Molecular Interactions: Molecular docking studies revealed that the compounds bind to ApisOBP9 through vital hydrogen bonding interactions and hydrophobic interactions [1]. The ester group of the compound forms a critical hydrogen bond with a specific amino acid residue in the protein's binding pocket.
The following workflow details the synthesis of this compound esters as described in the research [1]:
Synthesis workflow for this compound esters.
Key Synthesis Notes [1]:
Organism: Pea aphid (Acyrthosiphon pisum) [1].
Objective: To measure the binding affinity between the synthesized compounds and the target protein ApisOBP9 [1].
Beyond synthetic chemistry, this compound can be produced microbially. A 2022 study engineered E. coli to produce this compound from simple C5 substrates (isopentenols) via the Isopentenol Utilization Pathway (IUP), achieving a titer of 764 mg/L in 24 hours [2].
This compound was first identified in an insect context as a component of the Nasonov pheromone of the honey bee (Apis mellifera), which is used for orientation and colony cohesion [3]. It also functions as a tyrosinase inhibitor and has shown insecticidal and biting deterrent activity against various pests [2].
Choline Geranate (CAGE) is a biocompatible ionic liquid (IL) or deep eutectic solvent (DES) composed of choline and geranic acid in specific molar ratios, most commonly 1:2 [1] [2]. CAGE has emerged as a versatile platform for transdermal drug delivery, particularly for overcoming the significant challenge of delivering macromolecular biopharmaceuticals like insulin through the skin's formidable stratum corneum (SC) barrier [3] [4].
The mechanism of CAGE's penetration enhancement is multifaceted. CAGE interacts with the skin's lipid matrix, disrupting its highly organized structure and thereby increasing its fluidity and permeability [3] [5]. Furthermore, CAGE can open tight junctions between skin cells, creating additional paracellular pathways for drug transport [3]. Its inherent antimicrobial properties provide a significant secondary benefit, potentially eliminating the need for additional preservatives in formulations [1] [2]. Molecular dynamics simulations suggest that CAGE components form a unique solvation shell around insulin, with geranate ions interacting strongly with water molecules, which may contribute to the stabilization of the protein structure in the formulation [6].
CAGE has been successfully investigated for the transdermal delivery of various active pharmaceutical ingredients (APIs), with insulin being a primary candidate due to the high clinical demand for a non-invasive delivery method.
| Formulation Type | Model Used | Key Efficacy Findings | Source |
|---|---|---|---|
| CAGE (One-step) | Normal Rats | Significant reduction in blood glucose levels. | [3] |
| CAGE (Two-step Pretreatment) | Normal Rats | More effective and faster hypoglycemic effect compared to the one-step method. | [3] |
| CAGE-loaded Ethosomes | In Vitro & Diabetic Models | ~99% insulin encapsulation; two-fold increase in skin flux compared to conventional vesicles; prolonged glycemic control. | [4] |
| Choline Oleate/Propionate IL-in-Oil Patch | Diabetic Mice | Sustained blood glucose reduction for up to 72 hours after a single patch application (50 IU/kg). | [5] |
| Choline Citrate ([Ch][Ci]) & Choline Geranate ([Ch][Ge]) | STZ-induced Diabetic Rats | Effective lowering of blood glucose; [Ch][Ge] showed superior in vivo performance. | [3] |
The data demonstrates that CAGE can facilitate a substantial reduction in blood glucose levels. The two-step pretreatment strategy, where the skin is treated with CAGE before applying the drug, has been shown to be particularly effective, leading to a more rapid onset of action [3]. Formulating CAGE into advanced systems like ethosomes or IL-in-Oil microemulsions incorporated into transdermal patches further enhances its capability for sustained release, maintaining glycemic control for extended periods, from several hours to days [4] [5].
Objective: To synthesize and characterize the CAGE 1:2 ionic liquid for transdermal formulations [1] [7] [2].
Materials:
Procedure:
Objective: To evaluate the permeation-enhancing effect of CAGE for insulin delivery using ex vivo skin models [3] [7].
Materials:
Procedure:
Objective: To assess the hypoglycemic effect of a CAGE-based transdermal insulin formulation in a diabetic animal model [3] [5].
Materials:
Procedure:
CAGE has successfully progressed into clinical trials, marking a significant milestone for ionic liquids in drug delivery. A CAGE-based gel (CGB400) has undergone clinical testing for dermatological conditions, including a phase 1b cosmetic study for rosacea and a phase 2 study for atopic dermatitis, demonstrating efficacy and safety in over 200 patients [8].
The clinical translation process highlighted several key points:
The following diagram summarizes the key stages involved in developing and evaluating a CAGE-based transdermal formulation, from synthesis to efficacy assessment.
Diagram 1: Workflow for the Development of a CAGE-Based Transdermal Drug Delivery System.
The proposed mechanism of action for CAGE's enhancement of transdermal insulin delivery involves a complex interaction with the skin's structure, as illustrated below.
Diagram 2: Proposed Mechanism of CAGE in Enhancing Transdermal Insulin Delivery.
Choline geranate (CAGE) represents a groundbreaking and versatile platform in the field of transdermal drug delivery. Its ability to enhance the skin permeation of challenging macromolecules like insulin, combined with its good biocompatibility profile and proven scalability, positions it as a highly promising technology for non-invasive drug administration. The protocols outlined here provide a foundation for researchers to explore and develop effective CAGE-based formulations. With multiple successful clinical translations already underway, CAGE is paving the way for a new generation of patient-friendly, needle-free therapeutics.
Geranic acid is a high-value open-chain monoterpenoid with significant applications in the cosmetic, fragrance, flavor, and agro industries. It serves as a natural antifungal agent against crop pathogens like Colletotrichum graminicola and Fusarium graminearum, acts as a depigmenting agent by inhibiting tyrosinase activity, functions as a flavor enhancer in specialty beers, and can be used as an artificially synthesized pheromone to attract honeybees. [1] With a market value of approximately ₹12,000/kg compared to ₹1,850–2,200/kg for its precursor geraniol, developing efficient production methods for this compound represents significant economic potential. [1]
Geraniol, also known as (E)-3,7-dimethyl-2,6-octadien-1-ol, is an acyclic monoterpene alcohol with a sweet, rose-like fragrance that is abundantly available as a component in over 250 essential oils, particularly from aromatic plants like lemongrass, palmarosa, and citronella. [1] While chemical synthesis of this compound is possible, it often proves uneconomical for complex monoterpenes and lacks the regioselectivity and stereoselectivity offered by biological systems. Microbial biotransformation presents an attractive alternative, predominantly when specific reactions are involved. [1]
The fungus Mucor irregularis (formerly Rhizomucor variabilis) has emerged as a particularly efficient biocatalyst for this conversion. Strain *M. irregularis* IIIMF4011, isolated from the rhizospheric soil of Cymbopogon citratus (lemongrass), has demonstrated exceptional capability for the near-quantitative conversion of geraniol to this compound. [1] This protocol details the methodology for harnessing this fungal strain for high-yield this compound production, providing researchers with a robust framework for implementing this biotransformation process.
Table 1: Conversion efficiency of geraniol to this compound by M. irregularis under optimized conditions
| Scale | Reaction Vessel | Working Volume | Temperature | Incubation Time | Substrate Concentration | Conversion Efficiency |
|---|---|---|---|---|---|---|
| Lab Scale | Erlenmeyer Flask | 50 mL | 28°C | 72 h | 20 mM | 97-100% |
| Bench Scale | 3 L Fermentor | 1.5 L | 28°C | 72 h | 20 mM | 98.89% |
Table 2: Key optimization parameters for enhanced this compound production
| Parameter | Optimal Condition | Sub-Optimal Condition | Impact on Conversion Efficiency |
|---|---|---|---|
| Temperature | 28°C | >35°C | Significant reduction above 35°C |
| pH | 7.0 (Potassium phosphate buffer) | Acidic or alkaline conditions | Reduced enzyme activity outside neutral pH |
| Aeration | 200 rpm shaking OR fermentor aeration | Static conditions | Essential for oxygen-dependent dehydrogenases |
| Inoculum Age | 48-hour pre-culture | <24-hour culture | Incomplete development of enzyme systems |
| Substrate Addition | Direct addition to culture | Solvent-assisted delivery | Potential solvent toxicity to cells |
Production Scale-Up:
Substrate Addition:
Reaction Termination and Extraction:
Sample Analysis:
Diagram 1: Enzymatic pathway for the biotransformation of geraniol to this compound in M. irregularis. The process involves two sequential NAD+-dependent oxidation steps catalyzed by specific dehydrogenases.
Diagram 2: Complete experimental workflow for this compound production using M. irregularis, from strain isolation to product analysis.
Thin-Layer Chromatography (TLC):
Gas Chromatography-Mass Spectrometry (GC-MS):
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Low Conversion Efficiency:
Slow Biotransformation Rate:
Product Degradation or By-product Formation:
The optimized biotransformation process using M. irregularis demonstrates excellent scalability potential, as evidenced by the 98.89% conversion efficiency achieved in a 3L fermentor with 1.5L working volume. [1] For industrial implementation, consider the following:
Geranic acid (3,7-dimethyl-2,6-octadienoic acid) is a valuable monoterpenoid with extensive applications in the flavor, fragrance, cosmetics, and agrochemical industries. This monoterpenoic acid demonstrates notable biological activities, including strong antifungal properties against major phytopathogens such as Colletotrichum graminicola and Fusarium graminearum, as well as depigmenting properties in melanocytes with low cell toxicity, making it attractive as a skin depigmentation agent. [1] Traditional extraction methods from plant sources face challenges due to low yields and limited availability, while chemical synthesis often lacks stereoselectivity and requires harsh conditions. Microbial production via metabolic engineering offers a sustainable alternative, with Pseudomonas putida emerging as a particularly suitable host due to its remarkable solvent tolerance and versatile metabolism. [1] [2]
The soil bacterium Pseudomonas putida possesses several advantageous characteristics for industrial biotechnology applications. Specifically, P. putida strains demonstrate exceptional resilience towards organic solvents and toxic compounds, including monoterpenoids that typically inhibit growth in conventional microbial hosts like Escherichia coli and Saccharomyces cerevisiae. This tolerance is facilitated by multiple mechanisms including reinforcement of membrane phospholipid bilayers through cis-to-trans isomerization of unsaturated fatty acids, adjustment of the saturated-to-unsaturated fatty acid ratio, and active extrusion of toxic compounds via efflux pumps. [1] Furthermore, P. putida exhibits a versatile metabolism capable of utilizing diverse carbon sources, including glycerol and plant-derived feedstocks, and possesses strong oxidation capabilities that can be harnessed for bioconversion processes. [1] [2] [3]
The selection of an appropriate production host is critical for this compound biosynthesis due to the inherent antimicrobial properties of most monoterpenoids. Comparative growth studies have revealed significant differences in this compound tolerance among commonly used microbial platforms:
Table 1: Comparative Tolerance of Microbial Hosts to this compound
| Host Organism | Inhibitory Concentration | Complete Growth Inhibition | Key Tolerance Mechanisms |
|---|---|---|---|
| Pseudomonas putida DSM 12264 | Distinct impairment at 20 mM | No complete inhibition even at 40 mM | Efficient efflux systems, membrane adaptation, stress response |
| Escherichia coli DH5α | Significant impairment at 5 mM | Complete inhibition at 7 mM | Limited efflux capacity, membrane sensitivity |
| Saccharomyces cerevisiae CEN.PK2-1C | Strong decrease at <2 mM | Complete inhibition at 2 mM | Cell wall as primary target, membrane disruption |
These findings highlight the superior resilience of P. putida strains compared to conventional hosts, making them particularly suitable for monoterpenoid production. The ability to withstand high concentrations of toxic compounds enables achievement of higher product titers in engineered strains. [1]
P. putida benefits from an extensive collection of genetic tools that facilitate precise metabolic engineering. The following components are essential for strain development:
The high GC content (61.5%) of P. putida makes it particularly suitable for heterologous expression of genes from GC-rich bacterial clades like actinobacteria or myxobacteria, which are especially rich in secondary metabolite biosynthesis gene clusters. [2]
The engineering of P. putida for de novo this compound production involves the introduction and optimization of heterologous pathways leading from central carbon metabolites to the target compound. The complete biosynthetic route encompasses several key steps as illustrated below:
Figure 1: this compound Biosynthetic Pathway in Engineered P. putida
Step 1: Precursor Pathway Establishment
The MEP pathway naturally exists in P. putida for production of isoprenoid precursors IPP and DMAPP. However, this native pathway often provides insufficient flux for high-level this compound production. Several engineering strategies have been employed to enhance precursor supply:
Step 2: Geraniol Synthesis and Oxidation
The conversion of geranyl pyrophosphate (GPP) to geraniol is catalyzed by geraniol synthase (GES). A truncated version of GES from sweet basil (Ocimum basilicum) has been successfully expressed in P. putida DSM 12264. [1] The subsequent oxidation of geraniol to this compound is efficiently performed by native oxidation systems in P. putida, eliminating the need for additional heterologous enzymes. Wildtype P. putida DSM 12264 demonstrates exceptional capability to oxidize externally added geraniol to this compound with minimal further degradation. [1]
Table 2: Performance of Engineered P. putida Strains for this compound Production
| Engineering Strategy | Host Strain | Carbon Source | Maximum Titer | Cultivation System |
|---|---|---|---|---|
| GES expression only | P. putida DSM 12264 | Glycerol | 1.35 mg/L | Shake flask |
| GES + MVA pathway | P. putida DSM 12264 | Glycerol | 36 mg/L | Shake flask |
| GES + MVA pathway | P. putida DSM 12264 | Glycerol | 193 mg/L | Fed-batch bioreactor (48h) |
| Biotransformation (geraniol feeding) | P. putida DSM 12264 | Geraniol | 23 mM (~4 g/L) | Batch culture |
The implementation of the heterologous MVA pathway resulted in a 27-fold increase in this compound production compared to the strain expressing only GES, highlighting the critical importance of precursor supply. Furthermore, process intensification through fed-batch cultivation in bioreactors enabled a significant scale-up, achieving a 5.4-fold improvement over shake flask cultures with the same engineered strain. [1]
Materials:
Procedure:
Materials:
Procedure:
Critical Parameters:
Materials:
Procedure:
The fed-batch cultivation strategy has demonstrated remarkable success, enabling production of 193 mg/L this compound within 48 hours, significantly higher than shake flask cultures. [1]
Sample Preparation:
Chromatographic Analysis:
Quantification: Prepare standard curves using authentic this compound standards in the concentration range of 0.1-100 μg/mL.
Several metabolic challenges arise during engineering of P. putida for this compound production. Key issues and solutions include:
A critical finding in this compound production is the unique behavior of efflux systems. Contrary to most monoterpenoids where increased efflux pump expression enhances tolerance, for this compound, reduced export activity can paradoxically improve tolerance. This suggests that intracellular this compound may be less toxic than accumulated extracellular concentrations, or that specific efflux systems might facilitate re-entry of the compound. [5]
Table 3: Tolerance Engineering Strategies for this compound Production
| Challenge | Engineering Strategy | Expected Outcome |
|---|---|---|
| Product toxicity | Modulate efflux pump expression (TtgABC, SrpABC) | Improved growth under production conditions |
| Precursor limitation | Introduce heterologous MVA pathway | Enhanced IPP/DMAPP supply |
| Redox imbalance | Engineer NADPH regeneration systems | Improved oxidation capacity |
| By-product formation | Knock out competing pathways (pobA, phaC1) | Enhanced product specificity |
Targeted knockout of the pobA gene, encoding p-hydroxybenzoate hydroxylase, prevents degradation of PHBA and related aromatic compounds, thereby conserving pathway intermediates. Similarly, deletion of phaC1 (polyhydroxyalkanoate synthase) redirects carbon flux from storage compound formation to product synthesis. [2] [6]
The metabolic engineering of Pseudomonas putida for this compound production represents a promising platform for sustainable production of valuable monoterpenoids. The strategies outlined in these application notes demonstrate the considerable potential of this host, with engineered strains achieving significant titers through combinatorial approaches including heterologous pathway expression, precursor pool enhancement, and bioprocess optimization.
Future directions for advancing this compound production in P. putida include:
The robustness, metabolic versatility, and inherent tolerance of P. putida position this bacterium as an outstanding chassis for production of not only this compound but also a wide range of valuable terpenoids and other natural products. Continued development of genetic tools and fundamental understanding of P. putida metabolism will further enhance its capabilities as a microbial cell factory.
This compound (3,7-dimethyl-2,6-octadienoic acid) is a natural monoterpenoid acid. A significant body of its documented antimicrobial activity is presented in the form of choline geranate (CAGE), a biocompatible ionic liquid formed from choline and this compound [1]. This compound is structurally related to geraniol, an acyclic isoprenoid monoterpene alcohol widely recognized for its broad-spectrum antimicrobial properties [2]. Geraniol serves as a direct biosynthetic precursor to this compound, and their biological activities are often complementary. These compounds are gaining interest as potential alternatives to conventional antibiotics and preservatives due to their low toxicity, environmentally friendly profile, and activity against drug-resistant pathogens [2] [3] [4].
Quantitative data on the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) provide crucial metrics for assessing antimicrobial potency. The following tables summarize key efficacy data for geraniol and this compound (as CAGE) against various microorganisms.
Table 1: Antibacterial Efficacy of Geraniol and this compound (CAGE) Against Planktonic Cells
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio (Action) | Reference |
|---|---|---|---|---|---|
| Geraniol | Methicillin-resistant Staphylococcus aureus (MRSA) | 512 - 625 | 1000 - 1250 | 2 (Bactericidal) | [5] [4] |
| Geraniol | Escherichia coli | Information missing | Information missing | Information missing | [4] [6] |
| Geraniol | Pseudomonas aeruginosa | Information missing | Information missing | Information missing | [4] |
| Geraniol | Klebsiella pneumoniae | Information missing | Information missing | Information missing | [4] |
| Geraniol | Listeria monocytogenes | Information missing | Information missing | Information missing | [4] |
| CAGE | Staphylococcus aureus (Biofilm) | 0.1% v/v (≈1560 µg/mL)* | N/A | N/A (Bactericidal) | [1] |
Note: A 0.1% v/v CAGE solution achieved a >3-log reduction (99.9% kill) in *S. aureus biofilm viability in 15 minutes [1].*
Table 2: Antifungal and Broader Spectrum Activity of Geraniol
| Organism Type | Test Organism | Reported Activity | Reference |
|---|---|---|---|
| Fungi | Candida albicans | Strong inhibitory activity | [4] |
| Fungi | Candida glabrata | Significant efficacy | [4] |
| Gram-positive Bacteria | Streptococcus pyogenes | Strong antimicrobial activity | [4] |
| Gram-positive Bacteria | Enterococcus faecalis (VRE) | Moderate activity (less than citral) | [7] |
The antimicrobial effects of geraniol and this compound are multifaceted, targeting both cellular structures and key metabolic pathways.
The lipophilic nature of both geraniol and this compound allows them to integrate into and disrupt the microbial cell membrane [7] [5] [4].
Beyond direct killing, these compounds can suppress virulence factors.
Against E. coli, geraniol's mechanism involves downregulating the expression of the ydiV gene and iron metabolism genes (fepA, fecB, fhuF), leading to reduced intracellular iron concentration [6]. It also downregulates ompW gene expression. These changes result in a decreased ability of the bacteria to evade the host immune response, specifically by reducing the killing ability of antiserum complement and increasing the phagocytic capacity of macrophages [6].
The following diagram illustrates the multi-target mechanism of action of geraniol.
This broth microdilution method is used to determine the bacteriostatic (MIC) and bactericidal (MBC) potency of geraniol/geranic acid [5].
Workflow Overview:
Materials:
Procedure:
This assay determines the rate of the bactericidal activity of the compound over time [5].
Procedure:
This protocol assesses the ability of this compound (as CAGE) to eradicate pre-formed biofilms [1].
Procedure:
| Aspect | Key Finding | Context & Relevance |
|---|---|---|
| Primary Research Role | Component of Ionic Liquids (e.g., Choline Geranate/CAGE) [1] | Used as a permeation enhancer in topical/transdermal drug delivery systems, not studied as a standalone tyrosinase inhibitor. |
| Mechanism of Action | Enhances skin permeability for other active compounds [1] | Improves absorption of co-delivered drugs through the skin barrier; mechanism for depigmentation would be indirect. |
| Formulation Data | chC10 1:2 ionic liquid gel [1] | A choline decanoate formulation demonstrated sustained drug release and high bioavailability in vivo, suggesting a viable approach for this compound-based systems. |
While direct protocols for this compound are not available, the following outlines a research approach based on established methods for similar compounds and delivery systems.
This protocol determines if this compound directly inhibits tyrosinase, adapted from standard methods used for kojic acid and other inhibitors [2] [3].
This protocol is based on the development of choline decanoate ionic liquid gels, which can be adapted for Choline Geranate (CAGE) to deliver a tyrosinase inhibitor like kojic acid [1].
The following diagram illustrates the proposed research pathway to evaluate this compound, from formulation to assessing its biological impact.
Fusarium graminearum is a major plant pathogen causing Fusarium head blight (FHB) in cereals, leading to significant yield losses and contamination with mycotoxins such as deoxynivalenol (DON) [1] [2]. The need for sustainable antifungal solutions is heightened by increasing fungicide resistance in pathogen populations [2]. Geranic acid, a monoterpenoid, has demonstrated strong in vitro antifungal activity against F. graminearum, making it a promising candidate for integrated disease management [3] [4]. This document provides detailed experimental protocols and data for evaluating this compound's efficacy, tailored for researchers and industry professionals.
The table below summarizes key quantitative findings on this compound's activity against F. graminearum from published studies.
Table 1: Summary of this compound's Antifungal Efficacy Against *F. graminearum*
| Metric | Reported Value | Experimental Context | Source |
|---|---|---|---|
| Minimum Inhibitory Concentration (MIC) | < 46 µM | In vitro assay against F. graminearum and Colletotrichum graminicola [3]. | [3] |
| Cytotoxicity (EC₅₀) | Not determined for this compound | (For reference, EC₅₀ of Rosa damascena essential oil was 604.25 µg mL⁻¹) [5]. | [5] |
| Comparative Microbial Tolerance | Pseudomonas putida tolerated up to 40 mM | Growth assay; E. coli and S. cerevisiae showed complete growth inhibition at 7 mM and 2 mM, respectively [4]. | [4] |
| Key Limiting Factor | Glycosylation in planta | In transgenic maize, this compound was converted to non-fungal-toxic glycosides like geranoyl-6-O-malonyl-β-d-glucopyranoside [3]. | [3] |
This protocol outlines the broth dilution method for determining the MIC of this compound against F. graminearum [3].
This method is used for initial, rapid screening of compound efficacy by measuring the inhibition of radial mycelial growth [5].
This protocol detects the induction of oxidative stress and autophagic cell death in fungal cells, two common responses to antifungal compounds [5].
The antifungal effect of this compound, like many terpenoids, is likely linked to its ability to disrupt cell membrane integrity, leading to leakage of cellular contents and cell death [4]. This disruption can trigger secondary cellular responses, including oxidative stress and autophagic cell death, as evidenced by upregulation of related genes and positive staining in fluorescence assays [5]. A significant challenge in deploying this compound in plants is their metabolic defense systems. Transgenic maize engineered to produce this compound showed extensive glycosylation of the compound, converting it into non-fungal-toxic derivatives like geranoyl-6-O-malonyl-β-d-glucopyranoside, which nullified its protective effect in planta [3]. This underscores the necessity to inhibit or bypass these glycosylation pathways for successful bioengineering of resistance.
This compound holds potential in several application areas:
The following diagram illustrates the experimental workflow for evaluating this compound's antifungal activity, from initial screening to mechanistic studies.
This compound is a potent antifungal monoterpenoid with demonstrated in vitro efficacy against F. graminearum. Its application, however, faces a significant challenge in planta due to host-mediated glycosylation. Future research should focus on strategies to stabilize this compound within the plant, such as inhibiting glycosyltransferase enzymes or developing formulated products, and further elucidate its precise molecular mode of action. The protocols provided herein offer a foundation for standardized evaluation of this and other natural compounds, accelerating the development of novel solutions for managing Fusarium head blight.
This compound (CAS 459-80-3), with the molecular formula C₁₀H₁₆O₂, is an unsaturated, branched-chain terpenoid acid. It is recognized for its strong, citrus-floral aroma, reminiscent of geraniol or nerol, making it a valuable ingredient in the flavor and fragrance industry [1]. Beyond its sensory properties, this compound serves as a key intermediate in organic synthesis and has gained interest for its biological activities, including anti-inflammatory and antimicrobial properties [2] [1]. Its structure allows for chemical transformations critical in formulating complex scent profiles and functional materials [2].
This compound's applications span multiple industries, driven by its unique organoleptic and chemical properties.
Table 1: Industry Applications of this compound
| Industry | Application Role | Key Characteristics | Example/Note |
|---|---|---|---|
| Fragrance & Perfume [1] | Primary scent component | Refreshing, citrus-floral aroma | Used in perfumes, air fresheners, and essential oils. |
| Flavoring [1] | Flavoring agent | Imparts a fruity, citrus taste | Found in formulations for beverages and food products. |
| Cosmetics & Personal Care [1] | Functional fragrance & active ingredient | Aroma and beneficial skin qualities | Used in skincare, haircare, and body cosmetics. |
| Pharmaceuticals [2] [1] | Active ingredient & formulation excipient | Anti-inflammatory, antimicrobial capabilities; used in deep eutectic solvents for drug delivery. | Investigated in transdermal delivery systems [3]. |
| Materials Science [2] | Precursor for surface engineering | Amphiphilic nature | Generates self-assembled monolayers for water-repellent surfaces. |
| Sustainable Agriculture [2] | Synthesis of eco-friendly pesticides | Mimics insect deterrents | Research stage for novel aphid repellents [2]. |
In biological systems, this compound is a key intermediate in anaerobic monoterpene metabolism. Studies on the denitrifying bacterium Alcaligenes defragrans have shown that this compound accumulates as an initial product when the bacterium metabolizes various monoterpenes like β-myrcene and limonene [4]. This pathway indicates a novel microbial activation mechanism for unsaturated hydrocarbons in the absence of oxygen [4].
A clear understanding of this compound's physical and chemical properties is essential for its handling and application in research and industrial processes.
Table 2: Physicochemical and Safety Data of this compound
| Property | Value / Description | Source / Condition |
|---|---|---|
| CAS Number | 459-80-3 | [5] [2] |
| Molecular Formula | C₁₀H₁₆O₂ | [5] |
| Molecular Weight | 168.23 g/mol | [5] |
| Boiling Point | 250 °C (lit.) | [5] |
| Melting Point | 21 °C | [1] |
| Density | 0.97 g/mL at 25 °C (lit.) | [5] |
| Flash Point | >230 °F (∼110 °C); 133 °C | [5] [1] |
| Odor Description | Dry, weedy, acidic, green, moldy feet, woody; at 10% in propylene glycol. Strong citrus-floral. | [5] [1] |
| Solubility | Insoluble in water; soluble in alcohol and organic solvents. | [5] [1] |
| pKa | 5.17 ± 0.33 (Predicted) | [5] |
| Log P | 3.46 | [5] |
| Hazard Statements | H312-H315 (Harmful in contact with skin; Causes skin irritation) | [5] |
This protocol is adapted from analytical methods used in the synthesis and purification of geranic and citronellic acids [6].
1. Principle: High-Performance Liquid Chromatography (HPLC) with a charged aerosol detector (CAD) is used to separate, detect, and quantify this compound and its isomers based on their polarity. This method is suitable for monitoring reaction purity and quantifying this compound in mixtures.
2. Equipment and Materials:
3. Procedure: 1. Sample Preparation: Dissolve the sample in an appropriate solvent. The injection volume is 15 μL. Maintain the autosampler cooling temperature at 20°C. 2. Column Conditions: Maintain the column temperature at 30°C. 3. Mobile Phase Gradient: Operate at a constant flow rate of 1.5 mL min⁻¹ with the following gradient program: - Time 0 min: 3% A / 40% B / 57% C - Time 4 min: 10% A / 40% B / 50% C - Time 9 min: 10% A / 40% B / 50% C - Time 9.1 min: 3% A / 40% B / 57% C - Time 19 min: 3% A / 40% B / 57% C 4. Detection: Set the CAD acquisition range to 100 pA, with the digital filter set to 'none' and the N₂ pressure at 0.24 MPa. 5. Data Analysis: Control the system and acquire data using Chromeleon 6.80 software or equivalent. Identify this compound peaks by comparison with retention times of authentic standards and quantify using calibrated curves.
This method provides a rapid technique for monitoring the progress of this compound synthesis [6].
1. Equipment and Materials:
2. Procedure: 1. Spot the reaction mixture and appropriate standards on the TLC plate. 2. Develop the plate in a chamber saturated with the mobile phase. 3. After development, dry the plate thoroughly. 4. Visualize the spots using one of the detection methods above. Option A is a general stain for organic compounds, while Option B is useful for fluorescent visualization.
The following workflow diagram illustrates the key stages of the analytical protocols for this compound:
This compound plays a significant role in both microbial metabolic pathways and modern bioengineering processes. In anaerobic bacteria, it is a central intermediate in the breakdown of monoterpenes [4]. Furthermore, metabolic engineering strategies in organisms like Pseudomonas putida and Saccharomyces cerevisiae are being developed for the de novo production of this compound, highlighting its industrial relevance [2].
The following diagram summarizes the key metabolic and synthetic pathways involving this compound:
This compound is classified with the signal word "Warning" and hazard statements H312 (Harmful in contact with skin) and H315 (Causes skin irritation) [5]. The following precautions must be observed:
This compound is a key component in a well-researched ionic liquid called CAGE (Choline Geranate), which shows significant potential for biomedicine. In CAGE, this compound and choline form a complex that can enhance drug delivery [1].
The following protocol details the synthesis and characterization of CAGE, which can be adapted for surface coating and permeation enhancement studies.
Application Note: This protocol is for the synthesis of CAGE 1:2 (a molar ratio of 1 choline to 2 this compound), which has demonstrated high efficacy in enhancing oral bioavailability of peptide drugs like insulin [1].
1. Synthesis of CAGE
2. Key Characterization Methods After synthesis, confirm the properties of CAGE with the following experiments:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Differential Scanning Calorimetry (DSC):
Rheological Testing:
In-Vitro Dissolution Testing:
In-Vivo Efficacy Assessment:
Histological Evaluation:
The diagram below outlines the key stages of developing and testing a geranate-based formulation.
The table below summarizes key findings from the research on choline decanoate, an ionic liquid developed using the same principles as CAGE, which demonstrates the potential of this approach.
Table: Key Performance Data of chC10 1:2 Ionic Liquid Formulation
| Parameter | Result / Value | Context & Comparative Data |
|---|---|---|
| Oral Bioavailability of Insulin | 6.5% [1] | ~7x higher than CAGE (0.9%) and ~13x higher than sodium decanoate (0.5%) [1]. |
| Melting Point (Tm) | -2 °C [1] | Confirms liquid state at room temperature; 27°C lower than the 1:1 molar ratio formulation [1]. |
| Water Content (after drying) | < 1% (w/w) [1] | Achieved after vacuum oven drying; critical for stability of peptide therapeutics [1]. |
| Villi Morphology Impact | No significant effect [1] | Exposure did not affect villi height, whereas CAGE caused significant, transient reduction [1]. |
The discovery that cationic alkyl chain length is a major driver of ionic liquid toxicity provides a crucial design rule [2]. This compound, with its relatively short and branched chain, likely contributes to the favorable safety profile of CAGE compared to ionic liquids with long alkyl chains.
Q: Which microbial hosts are best for geranic acid production and why?
The choice of host organism is critical, as This compound is toxic to most common laboratory microbes [1]. The table below compares the performance and characteristics of two effectively used hosts.
| Host Organism | Production Strategy | Key Feature / Enzyme Used | Reported this compound Yield / Conversion | Tolerance to this compound |
|---|---|---|---|---|
| Pseudomonas putida (DSM 12264) | De novo synthesis & Biotransformation | Native oxidation capacity; Engineered with GES & MVA pathway [1] | ~193 mg/L (de novo, fed-batch) [1] / ~23 mM (from geraniol) [1] | Growth impaired at 20 mM; continues even at 40 mM [1] |
| Mucor irregularis (IIIMF4011) | Biotransformation | Native dehydrogenase enzymes [2] | ~97-100% conversion (from geraniol) [2] | Not specified, but handles 20 mM geraniol [2] |
Key Insight: Pseudomonas putida is distinguished by its exceptional tolerance to this compound, making it a superior platform for high-titer de novo production where the acid is synthesized from simple carbon sources like glycerol [1]. Mucor irregularis, a fungus, offers an extremely efficient system almost quantitatively converting geraniol to this compound, which is ideal for biotransformation processes [2].
Q: How can I engineer P. putida for de novo this compound production?
The most effective metabolic engineering strategy for P. putida involves introducing a two-part biosynthetic pathway [1]:
This engineered pathway can be visualized as follows:
Q: What are the key parameters to optimize in a biotransformation process?
For biotransformation of geraniol to this compound using M. irregularis, a recent study optimized the following parameters to achieve near-complete conversion [2]:
Q: How can I improve yields in a de novo production process?
For de novo production with engineered P. putida, consider these factors based on successful experiments [1]:
Q: My this compound yields are low. What could be the problem?
Problem: Product Toxicity.
Problem: Inefficient Geraniol Oxidation.
Problem: Poor Precursor Supply for De Novo Production.
The following troubleshooting guide outlines a logical approach to diagnosing low yield:
Q: How can I confirm and quantify this compound production in my experiments?
Q1: What is the primary mechanism for geranic acid tolerance in P. putida? The key mechanism involves the activity of RND (Resistance-Nodulation-Division) efflux pumps, such as the Ttg systems. However, a critical finding for this compound is that its tolerance does not always correlate with high efflux pump activity. In some cases, decreased export activity can paradoxically lead to increased tolerance, suggesting that the relationship is fine-tuned and specific to this molecule [1] [2].
Q2: How does P. putida's this compound tolerance compare to other common microbial hosts? P. putida demonstrates superior inherent tolerance to this compound compared to E. coli and S. cerevisiae, making it a promising chassis for production. The table below summarizes comparative growth inhibition data [3]:
| Microorganism | Growth Impairment Begins | Growth Completely Inhibited |
|---|---|---|
| Pseudomonas putida | ~20 mM | No complete inhibition even at 40 mM |
| Escherichia coli | ~5 mM | ~7 mM |
| Saccharomyces cerevisiae | < 2 mM | ~2 mM |
Q3: I've engineered efflux pump overexpression, but my strain is still not tolerant to this compound. What could be wrong? This is a known issue. Unlike tolerance to other solvents and monoterpenoids, high expression of certain efflux pumps can reduce tolerance against this compound [1] [2]. Your strategy may need to shift from overexpression to modulating or even slightly reducing pump activity. Consider targeting specific pump components or their regulatory genes identified in mutant studies.
Q4: Can increased tolerance negatively impact my production goals? Yes. It has been observed that increased monoterpenoid tolerance can sometimes counteract efficient biotransformation ability [1] [2]. A hyper-tolerant strain might export the desired product (like this compound) more efficiently, reducing final titers. Therefore, the goal is a balanced, fine-tuned tolerance that protects the cell without hindering product accumulation.
This protocol is fundamental for establishing a baseline tolerance or validating engineered strains.
This protocol helps diagnose whether an observed tolerance phenotype is linked to efflux pump function.
ttgA, ttgB, ttgC, ttgR). Compare expression levels, normalized to a housekeeping gene [1] [2].| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low tolerance in engineered strain. | Efflux pump overexpression is counterproductive for this compound. | Modulate pump activity by targeting regulatory genes (e.g., ttgR, ttgT); consider promoter engineering for fine-tuned expression [1] [2]. |
| Good tolerance but low product yield. | Hyper-tolerance leads to efficient product export. | Isolate mutants with a range of tolerance levels; select for strains that balance survival with product retention [1] [2]. |
| Inconsistent growth assay results. | This compound volatility or degradation. | Use sealed screw-cap flasks, include control flasks without cells to monitor compound stability [3]. |
The following diagram illustrates the logical process for investigating and engineering this compound tolerance, integrating the key concepts and protocols above.
Understanding how certain isoprenoids become toxic to microbes is the first step in developing mitigation strategies. The table below summarizes the key cytotoxic mechanisms and corresponding microbial defense responses identified in the search results, using geraniol in E. coli as a primary example.
| Mechanism of Cytotoxicity | Observed Effect on Microbial Cells | Microbial Defense / Metabolic Response |
|---|---|---|
| Membrane Disruption [1] | Accumulated toxicity can prevent synthesis and limit production yields. | Conversion to less toxic esters (e.g., geraniol into geranyl acetate) [1]. |
| High Volatility [1] | Significant product loss (over 80% in 5 hours) during fermentation, reducing final titers [1]. | Use of a two-phase fermentation system with an organic solvent like isopropyl myristate to capture and stabilize the product [1]. |
| Enzymatic Biotransformation [1] | The intended product is converted into undesired derivatives, complicating purification. | Engineering host strains to knockout or modulate the activity of converting enzymes (e.g., acetylesterases, dehydrogenases) [1]. |
Here is a practical FAQ to help you diagnose and solve common problems in isoprenoid production.
Problem: Low final product titer despite high initial yield.
Problem: Unexpected compounds, such as acetylated or oxidized derivatives, are detected in the fermentation broth.
Problem: Observed cytotoxicity is linked to the inhibition of specific metabolic pathways.
Based on the successful strategy for high-yield geraniol production in E. coli [1], here is a detailed protocol for a two-phase fermentation system to mitigate volatility and toxicity.
Objective: To establish a controlled fermentation system that minimizes product loss and manages cytotoxicity. Microbial Host: Engineered E. coli strain LWG6 (containing a heterotic mevalonate pathway, GPPS2, and GES) [1]. Key Materials:
Workflow:
The following diagram illustrates the logic and decision points of this fermentation workflow:
For a more advanced metabolic engineering approach, you can exploit the isoprenoid salvage pathway. The diagram below outlines this concept, where an external isoprenoid is taken up by the cell and converted into a key biochemical building block.
The technical information provided should give you a strong foundation for troubleshooting cytotoxicity in your microbial production system.
The table below summarizes two efficiently engineered microbial systems for this compound production, highlighting the hosts, strategies, and achieved titers.
| Host Microorganism | Key Engineering Strategy | Key Enzymes Expressed | Reported this compound Titer | Notable Advantages |
|---|---|---|---|---|
| Pseudomonas putida DSM 12264 [1] | De novo production from glycerol via the Mevalonate (MVA) pathway. | Geraniol Synthase (GES) from Ocimum basilicum; MVA pathway enzymes from Myxococcus xanthus [1] | 193 mg/L (Fed-batch bioreactor, 48 hrs) [1] | Superior tolerance to this compound (up to 40 mM); natural capacity to oxidize geraniol [1]. |
| Escherichia coli [2] | Production from isopentenols via the Isopentenol Utilization Pathway (IUP). | Geraniol Synthase (GES); Geraniol Dehydrogenase (CdGeDH) & Geranial Dehydrogenase (CdGaDH) from Castellaniella defragrans [2] | 764 mg/L (Shake flask, 24 hrs from 2 g/L isopentenols) [2] | Shorter, more efficient pathway; high water-solubility of geranate avoids need for toxic organic overlay [2]. |
Here are answers to frequently asked questions that may arise during experiments.
FAQ 1: My this compound yields are low. What are the primary factors to optimize?
FAQ 2: My production host shows poor growth after induction. Is product toxicity the cause? Yes, this is a common bottleneck in monoterpenoid production. The antimicrobial properties of these compounds can disrupt cell membranes [1].
FAQ 3: I am getting unwanted byproducts instead of pure this compound. How can I improve selectivity?
Below is a detailed methodology based on the study that achieved 764 mg/L of this compound in E. coli using the Isopentenol Utilization Pathway (IUP) [2].
1. Strain and Plasmid Construction
2. Cultivation and Fermentation
The following diagram illustrates the engineered metabolic pathway for this compound production in E. coli via the Isopentenol Utilization Pathway (IUP):
The table below summarizes experimental data for several monoterpenoids with reported anticancer activity, including available information on geranic acid.
Table 1: Cytotoxicity Profile of Various Monoterpenoids
| Monoterpene | Reported Cytotoxic & Anticancer Activities | Cell Lines Tested | Key Findings & IC50 Values |
|---|---|---|---|
| This compound | Antifungal properties; Inhibition of tyrosinase (a key enzyme in melanogenesis); Suggested as a skin depigmentation agent with low cell toxicity [1]. | Melanocytes (mammalian) [1] | Described as having "low cell toxicity" in melanocytes [1]. Direct IC50 values on cancer cell lines were not located in the available search results. |
| Isoespintanol | Cytotoxicity; Induction of apoptosis; Inhibition of colony formation [2] [3]. | MDA-MB-231 (breast), A549 (lung), DU145 (prostate), A2780 (ovarian), MRC-5 (non-tumor lung) [2] [3] | IC50 values: ~42-60 µM in tumor cell lines; ~40 µM in non-tumor MRC-5 cells [2] [3]. |
| Carvone | Induction of apoptosis; Cell cycle arrest (S or G2/M phase); DNA damage; ROS production; Inhibition of cell migration [4]. | MCF-7 & MDA-MB-231 (breast), KMS-5 (myeloma) [4] | Induced nuclear fragmentation and apoptotic bodies [4]. |
| 1,8-Cineole | Pro-apoptotic properties; Cell cycle arrest in G2/M phase; Increased expression of p53 and apoptotic proteins (Bax/Bcl-2, caspase-3/9) [4]. | A2780 (ovarian), A431 (skin) [4] | Cytotoxicity against A2780 cells comparable to doxorubicin [4]. |
| (-)-β-Pinene | Cytotoxicity; Induction of apoptosis (reduced by caspase inhibitors); Synergistic effect with paclitaxel [4]. | Oral tongue cancer cells, Non-small-cell lung cancer cells [4] | Showed selectivity for cancer cells over normal gingival fibroblasts [4]. |
| Limonene | Induction of apoptosis; Cell cycle arrest; Suppression of cell migration and invasion [4]. | T24 (bladder) [4] | IC50 of 9 µM in T24 cells [4]. |
The data in the table above is primarily generated through standardized in vitro assays. Here are the details of key experimental protocols cited in the research:
The following diagram illustrates the workflow of a typical MTT assay.
Monoterpenoids can exert anticancer effects through multiple interconnected pathways. The cytotoxicity reported for compounds like isoespintanol, carvone, and 1,8-cineole often involves the following mechanisms [2] [4]:
The diagram below integrates these key mechanisms into a cohesive signaling pathway.
The current data reveals a clear asymmetry: while cytotoxicity profiles for monoterpenoids like isoespintanol are well-documented, similar detailed studies for this compound are lacking.
| Agent | Primary Mechanism of Action | Molecular Target | Key Characteristics |
|---|---|---|---|
| Arbutin | Competitive tyrosinase inhibitor; slowly releases hydroquinone in melanocytes [1] [2] | Tyrosinase [1] | Gentler, slower-acting; suitable for sensitive skin [3] [4] |
| Kojic Acid | Chelates copper ions at the tyrosinase active site, directly inhibiting enzyme activity [5] [6] | Tyrosinase [5] [6] | Potent, faster results; higher irritation potential [3] [4] |
The following table summarizes key experimental findings and clinical results for arbutin and kojic acid:
| Agent | In Vitro/Ex Vivo Findings | Clinical Evidence (Human Studies) | Common Concentrations in Studies |
|---|---|---|---|
| Arbutin | Dose-dependently reduced tyrosinase activity & melanin content in human melanocytes without significant cytotoxicity [1]. | 5% arbutin ointment showed significant hypopigmentation vs. inactive control after 6 weeks in Fitzpatrick IV/V skin [7] [2]. | 0.1 - 1.0 mM (in vitro) [1]; 2% - 5% (clinical) [7] [2] |
| Kojic Acid | Inhibitory effect on tyrosinase in vitro is lower than arbutin at non-cytotoxic concentrations [2]. | Shown to be comparable in efficacy to hydroquinone in some studies [2]. Often provides faster visible results [3] [4]. | 1% - 4% (cosmetic formulations) [3] [4] |
To facilitate your own research, here are standard methodologies used to generate the data cited above:
Cell-Based Assay (Melanin Content)
Cell-Based Assay (Intracellular Tyrosinase Activity)
Clinical Efficacy Measurement
The diagram below illustrates the skin pigmentation process and where arbutin and kojic acid exert their effects, based on described mechanisms [1] [6].
The table below summarizes the basic profiles and documented antioxidant activities of citral and citronellal. Please note that specific quantitative data for geranic acid is not available in the searched literature.
| Compound | Chemical Class | Documented Antioxidant Activity | Key Mechanisms & Related Findings |
|---|
| Citral | Acyclic monoterpenoid aldehyde (mixture of geranial and neral) [1] [2] | Recognized as significant [1] | • Modulates oxidative stress in biological cells [1]. • Its antioxidant property is correlated with its anti-inflammatory and anticancer activities [1]. | | Citronellal | Monoterpenoid aldehyde [3] | Information missing | • Shown to have strong antifungal properties in a study on Cymbopogon nardus (citronella grass), though the specific role of antioxidant action was not detailed [3]. |
Researchers use various chemical tests and biologically relevant models to evaluate antioxidant activity. The table below outlines common methods applicable to testing compounds like citral and citronellal.
| Method Category | Example Assays | Measurement Principle | Applicability |
|---|---|---|---|
| Hydrogen Atom Transfer (HAT) | ORAC, TRAP [4] | Measures the ability of an antioxidant to donate a hydrogen atom to neutralize a free radical [4]. | Best for assessing the compound's capacity to directly scavenge free radicals. |
| Single Electron Transfer (SET) | FRAP, CUPRAC [4] | Measures the ability of an antioxidant to transfer one electron to reduce a metal ion or another compound [4]. | Useful for determining reducing power. |
| Cellular & Biological Models | Fluorescence spectroscopy, Cell viability assays (e.g., MTT) [5] | Measures the compound's effect on neutralizing ROS within cells (e.g., H₂O₂) or protecting against oxidative stress-induced cell death [4] [5]. | Provides data on antioxidant activity in a biologically relevant context. |
The following diagram illustrates the general cellular antioxidant defense mechanism, which provides context for how compounds like citral may exert their activity by modulating reactive oxygen species (ROS) levels.
The primary mechanism involves direct neutralization of ROS. Compounds with antioxidant properties can donate electrons or hydrogen atoms to stabilize highly reactive and damaging free radicals like the hydroxyl radical (HO•) or superoxide radical (O₂•⁻), thereby preventing them from causing cellular damage [4]. Some compounds may also act through indirect mechanisms, such as upregulating the body's own antioxidant defense enzymes [4].
Based on the findings, here are some key points and suggestions for further research:
To proceed with your comparison guide, I suggest:
| Study Focus | Pathogens Tested | Key Efficacy Findings | Experimental Context & Notes |
|---|
| In Vitro Antifungal Screening [1] | - Fusarium graminearum
For researchers looking to replicate or build upon these findings, here are the methodologies used in the key studies.
This protocol is adapted from the study that identified this compound's strong activity against maize pathogens [1].
This protocol evaluates the effect of a geranic-acid-containing extract on meat spoilage [2].
While the exact mechanism of this compound is not fully detailed in the provided results, research on monoterpenoids (the class of compounds to which this compound belongs) suggests a multi-faceted mode of action. The following diagram synthesizes the general mechanisms from the available literature [3] [1].
The available data positions this compound as a highly promising compound, but also highlights areas requiring further investigation.
| Compound / Enhancement System | Test Drug (Molecular Size) | Key Performance Data | Experimental Context (Skin Model) |
|---|
| This compound (in Choline-Geranate IL "CAGE") [1] | Insulin (Large molecule, 5808 Da) [1] | - ~40% blood glucose reduction in vivo (25 IU/kg dose, effect lasted 12 h) [1]
Here is a detailed look at the key methodologies used in the cited research to evaluate the penetration enhancers.
The following diagram illustrates the primary mechanisms by which terpene-based enhancers, including this compound in ionic liquids, are understood to increase skin permeability.
Diagram of Terpene Enhancement Mechanisms
Irritant